What is the CAS registry number for 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride
What is the CAS registry number for 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride
6-(Trifluoromethyl)-2-azaspiro[3.3]heptane Hydrochloride (CAS: 2209112-05-8): A Comprehensive Technical Guide on Synthesis, Properties, and Applications in Drug Discovery
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the drive to "escape from flatland" has positioned spirocyclic scaffolds as premier bioisosteres for traditional planar or flexible rings[1][2]. 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride (CAS: 2209112-05-8) represents a highly specialized, next-generation building block. By fusing the conformational rigidity of a 2-azaspiro[3.3]heptane core with the profound stereoelectronic effects of a trifluoromethyl (-CF3) group, this compound serves as a superior bioisostere for piperidine and piperazine rings[3][4].
As a Senior Application Scientist, I approach this molecule not just as a chemical commodity, but as a strategic tool for pharmacokinetic optimization. The spirocyclic core increases the fraction of sp3-hybridized carbons (Fsp3), which correlates directly with improved aqueous solubility and reduced off-target promiscuity[2][4]. Simultaneously, the distal -CF3 group exerts a strong electron-withdrawing inductive effect, which subtly lowers the pKa of the spiro-amine, enhancing membrane permeability while sterically shielding the ring from cytochrome P450-mediated oxidative metabolism[5].
Physicochemical Profiling & Structural Analysis
To effectively deploy this building block in a drug discovery campaign, one must understand its foundational properties. The hydrochloride salt form is specifically utilized to ensure bench stability, mitigate the volatility of the free low-molecular-weight amine, and prevent atmospheric CO2 absorption.
Table 1: Physicochemical and Structural Profile
| Property | Value | Causality / Significance in Drug Design |
|---|---|---|
| CAS Registry Number | 2209112-05-8 | Unique identifier for the specific HCl salt form[6][7]. |
| Molecular Weight | 201.62 g/mol | Low MW allows integration into larger lead scaffolds without violating Lipinski's Rule of 5[8]. |
| Molecular Formula | C7H11ClF3N | Represents the hydrochloride salt, ensuring hygroscopic control and handling ease[7]. |
| Core Structure | 2-azaspiro[3.3]heptane | Imparts high sp3 character, increasing 3D complexity and solubility compared to piperidine[2][4]. |
| Substitution | 6-Trifluoromethyl (-CF3) | Modulates amine pKa via inductive effects; blocks metabolic oxidation hotspots[2][5]. |
Fig 1: Pharmacokinetic optimization pathway from planar heterocycles to fluorinated spirocycles.
Synthetic Methodology & Workflow
The synthesis of the 6-(trifluoromethyl)-2-azaspiro[3.3]heptane core relies on the robust construction of the strained spirocyclic system. The most scalable approach involves the double alkylation of an amine equivalent using a pre-functionalized cyclobutane derivative, specifically 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane[2].
Protocol 1: Construction of the N-Boc Protected Spirocycle
Causality Focus: The choice of a Boc-protected amine equivalent (e.g., via a multi-step sequence involving TosMIC or direct use of benzhydrylamine followed by debenzylation and Boc-protection) is critical. The Boc group prevents premature reactivity of the highly nucleophilic spiro-amine during subsequent cross-coupling or purification steps.
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Reagent Preparation: Dissolve 1.0 eq of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Rationale: DMF provides the necessary dielectric constant to stabilize the transition states of the SN2 double alkylation.
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Base Addition: Add 3.0 eq of finely powdered potassium carbonate (K2CO3) and 1.1 eq of the primary amine source (e.g., benzhydrylamine). Rationale: A heterogeneous weak base like K2CO3 neutralizes the generated HBr without causing unwanted elimination side-reactions (E2) on the cyclobutane ring.
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Thermal Cyclization: Heat the reaction mixture to 85°C for 16 hours.
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Self-Validating QC Step: Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. The protocol is self-validating: proceed to workup only when the dibromide starting material peak area is <1%.
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Intermediate Processing: Following standard aqueous workup and Pd/C catalyzed hydrogenolysis (if benzhydrylamine was used), treat the crude free amine with Boc-anhydride (Boc2O) in DCM/Et3N to yield tert-butyl 6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate.
Protocol 2: Hydrochloride Salt Formation and Isolation
Causality Focus: Converting the Boc-protected intermediate to the target CAS 2209112-05-8 requires anhydrous acidic conditions. Aqueous HCl is strictly avoided because the resulting deprotected spiro-amine is highly water-soluble, making extraction nearly impossible and leading to catastrophic yield losses.
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Solvation: Dissolve the N-Boc protected intermediate in minimal anhydrous ethyl acetate (EtOAc).
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Acidic Cleavage: Dropwise, add 5.0 eq of 4M HCl in dioxane at 0°C. Rationale: Dioxane acts as a miscible carrier for anhydrous HCl. As the Boc group is cleaved (releasing isobutylene gas and CO2), the resulting amine hydrochloride salt is insoluble in the EtOAc/dioxane matrix.
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Precipitation & Isolation: Allow the reaction to warm to room temperature and stir for 4 hours. A white precipitate will form, driving the reaction to completion via Le Chatelier's principle.
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Filtration: Isolate the product via vacuum filtration, washing the filter cake with cold diethyl ether to remove residual dioxane and organic impurities. Dry under high vacuum to afford 6-(trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride.
Fig 2: Synthetic workflow and quality control checkpoints for CAS 2209112-05-8.
Integration into Lead Compounds
When integrating CAS 2209112-05-8 into a larger pharmacophore (e.g., via reductive amination or SNAr), researchers must account for the hydrochloride salt.
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Protocol Adaptation: Prior to coupling, the salt must be neutralized in situ. Typically, 1.2 to 2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) are added to the reaction mixture.
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Steric Considerations: The spiro[3.3]heptane system is highly compact, but the -CF3 group introduces a distinct steric bulk vector. When performing reductive aminations with bulky aldehydes, the use of sodium triacetoxyborohydride (NaBH(OAc)3) is preferred over sodium cyanoborohydride due to its milder reactivity profile, which prevents over-alkylation and accommodates the steric hindrance of the spiro-system[9].
References
- nextsds.com. "6-(trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride — Chemical Substance Information.
- ChemicalBook. "6-(trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride CAS.
- ChemicalBook. "6-(trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride | 2209112-05-8.
- Sigma-Aldrich. "MDL Mfcd31691532.
- Kirichok, A. A., et al. "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angew Chem Int Ed Engl, 2023.
- ResearchGate. "2-azaspiro[3.3]heptane as bioisoster of piperidine.
- ACS Medicinal Chemistry Letters. "Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function.
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RSC Publishing. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[10]hexanes and spiro[3.3]heptanes." Available at:
- ChemRxiv. "Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks.
- Journal of Chemical Information and Modeling. "Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
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